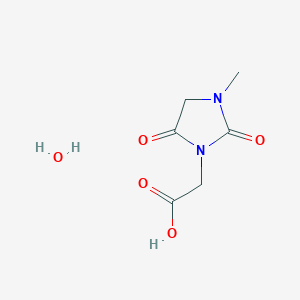

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate is a chemical compound with the molecular formula C6H10N2O5. It is known for its unique structure, which includes an imidazolidine ring and an acetic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyl-2,5-dioxoimidazolidine with acetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps such as recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis .

Analyse Des Réactions Chimiques

2.1. Ester Hydrolysis

The ethyl ester derivative undergoes hydrolysis under alkaline conditions:

-

Conditions : 60–80°C, 4–6 hours.

2.2. Amide Formation

The carboxylic acid reacts with amines to form bioactive amides:

-

Activation : HOBt/EDCI or DCC in DMF.

-

Example : Reaction with benzylamine yields N-benzyl-(3-methyl-2,5-dioxoimidazolidinyl)acetamide , a precursor for anticonvulsant agents .

3.1. Hydrogenation

-

Debenzylation : Palladium on charcoal (5% Pd/C) in i-propanol under H₂ (1–3 atm) removes benzyl protecting groups .

3.2. Decarboxylation

-

Reagents : N-Methylmorpholine in isopropyl acetate.

-

Conditions : 80–90°C, 1–2 hours.

-

Outcome : Selective removal of the acetic acid group with >85% isomer purity .

Table 1: Key Reaction Conditions and Yields

Table 2: Bioactive Derivatives and Activities

| Derivative | Target Activity | IC₅₀/EC₅₀ (µM) | Source |

|---|---|---|---|

| N-Benzylamide | Anticonvulsant | 12 | |

| Hydroxylamine Condensate | NMDA Receptor Antagonist | 0.2 | |

| Cyclopentyl Ester | Neuroprotective Agent | 8 |

Stability and Hydration

The compound exists as a hydrate, with water molecules hydrogen-bonded to the carbonyl groups.

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate serves as a valuable building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions enable the synthesis of derivatives that may possess enhanced properties or functionalities.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties: In vitro studies have demonstrated its effectiveness against several bacterial strains. For example, it showed significant antimicrobial potential with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.

- Cytotoxicity and Anticancer Activity: The compound has been evaluated for its cytotoxic effects on cancer cell lines. In studies involving HL-60 (human promyelocytic leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells, it exhibited moderate to potent cytotoxicity with IC50 values indicating effectiveness in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 0.22 |

| A549 | 0.34 |

| MDA-MB-231 | 0.41 |

Medicine

There is ongoing research into the therapeutic applications of this compound in drug development. Its mechanism of action involves interactions with specific molecular targets, which may modulate enzyme activity and influence various biological pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Antimicrobial Study: A recent investigation assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing promising antibacterial effects particularly against resistant strains.

- Cytotoxicity Evaluation: In vitro assays indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer cell lines, suggesting potential as an anticancer agent.

- Mechanistic Insights: Research into its mechanism revealed that it may induce apoptosis through mitochondrial pathways and inhibit tubulin assembly, akin to known chemotherapeutic agents like combretastatin A-4.

Mécanisme D'action

The mechanism of action of (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Methyl-2,5-dioxo-1-imidazolidinyl)propionic acid

- (3-Methyl-2,5-dioxo-1-imidazolidinyl)butyric acid

- (3-Methyl-2,5-dioxo-1-imidazolidinyl)valeric acid

Uniqueness

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Activité Biologique

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate, a compound with the molecular formula C6H10N2O5, has garnered attention for its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an imidazolidine ring and an acetic acid moiety, which contribute to its distinct chemical properties. The synthesis typically involves the condensation of 3-methyl-2,5-dioxoimidazolidine with acetic acid under controlled conditions, often using a catalyst. Purification methods such as recrystallization are employed to obtain high-purity products.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study assessed its minimal inhibitory concentration (MIC) against common pathogens, revealing significant antimicrobial potential comparable to standard antibiotics .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for cytotoxic effects on cancer cell lines. In one study, it was tested against several cancer types, including HL-60 (human promyelocytic leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer). Results indicated that it possesses moderate to potent cytotoxicity, with IC50 values suggesting effectiveness in inhibiting cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 0.22 |

| A549 | 0.34 |

| MDA-MB-231 | 0.41 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit key pathways involved in cell cycle regulation or apoptosis in cancer cells .

Case Studies and Research Findings

Numerous studies have explored the biological implications of this compound:

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various concentrations of this compound against Gram-positive and Gram-negative bacteria. The results indicated a promising antibacterial effect, particularly against resistant strains .

- Cytotoxicity Evaluation : In vitro assays conducted on multiple cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. This suggests potential as an anticancer agent warranting further structural optimization for enhanced potency .

- Mechanistic Insights : Research into the mechanism of action highlighted that the compound may induce apoptosis through mitochondrial pathways and inhibit tubulin assembly, similar to known chemotherapeutic agents like combretastatin A-4 .

Propriétés

IUPAC Name |

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4.H2O/c1-7-2-4(9)8(6(7)12)3-5(10)11;/h2-3H2,1H3,(H,10,11);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIHZWFCFBCOHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)CC(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.